2-[(E)-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]naphthalen-1-ol
Description
2-[(E)-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]naphthalen-1-ol is a complex organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Properties
Molecular Formula |
C25H17BrN4O |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-[(E)-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C25H17BrN4O/c26-19-12-13-22-21(14-19)23(17-7-2-1-3-8-17)29-25(28-22)30-27-15-18-11-10-16-6-4-5-9-20(16)24(18)31/h1-15,31H,(H,28,29,30)/b27-15+ |
InChI Key |
BBNZUVWQMUGLKD-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=C(C5=CC=CC=C5C=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=C(C5=CC=CC=C5C=C4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(E)-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]naphthalen-1-ol typically involves multiple steps, including the formation of the quinazoline core, bromination, and subsequent coupling reactions. The exact synthetic route and reaction conditions can vary, but common methods include:
Formation of Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring.
Coupling Reactions: The final step involves coupling the quinazoline derivative with naphthalen-1-ol under specific conditions to form the desired compound.
Chemical Reactions Analysis
2-[(E)-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]naphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
2-[(E)-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]naphthalen-1-ol can be compared with other quinazoline derivatives, such as:
4(3H)-Quinazolinone Derivatives: These compounds also have a quinazoline core and exhibit diverse biological activities.
Phenylquinazoline Derivatives: Similar to the compound , these derivatives have a phenyl group attached to the quinazoline core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthalen-1-ol moiety, which can impart distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
